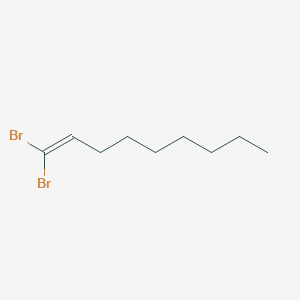![molecular formula C13H23ClN2O3 B14680842 Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate CAS No. 33190-16-8](/img/structure/B14680842.png)
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carbamoyl group, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloroethylamine with phosgene to form 2-chloroethyl isocyanate.
Cyclohexane Derivative Preparation: 3-methylcyclohexanecarboxylic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl 3-methylcyclohexanecarboxylate.
Coupling Reaction: The final step involves the reaction of ethyl 3-methylcyclohexanecarboxylate with 2-chloroethyl isocyanate under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexane ring and the carbamoyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidoethyl or thiocyanatoethyl derivatives.
Hydrolysis Products: 3-methylcyclohexanecarboxylic acid and ethanol.
Oxidation and Reduction Products: Various oxidized or reduced forms of the cyclohexane ring and carbamoyl group.
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Chemical Biology: It can be used in the study of biochemical pathways and mechanisms, particularly those involving carbamoyl and ester functionalities.
作用机制
The mechanism of action of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity.
相似化合物的比较
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Ethyl 1-{[(2-bromoethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-ethylcyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is unique due to the combination of its chloroethyl group, carbamoyl functionality, and the specific substitution pattern on the cyclohexane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
属性
CAS 编号 |
33190-16-8 |
|---|---|
分子式 |
C13H23ClN2O3 |
分子量 |
290.78 g/mol |
IUPAC 名称 |
ethyl 1-(2-chloroethylcarbamoylamino)-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23ClN2O3/c1-3-19-11(17)13(6-4-5-10(2)9-13)16-12(18)15-8-7-14/h10H,3-9H2,1-2H3,(H2,15,16,18) |
InChI 键 |
XCXXHYFJPSOAQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCC(C1)C)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



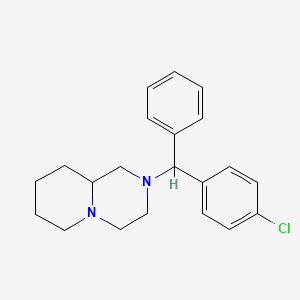
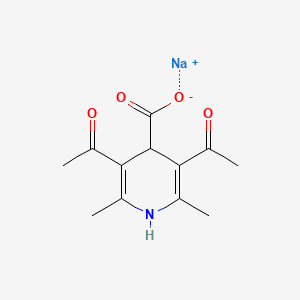
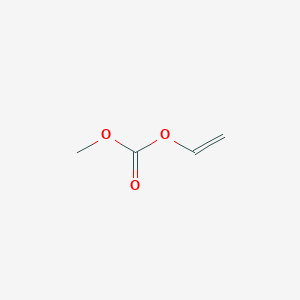

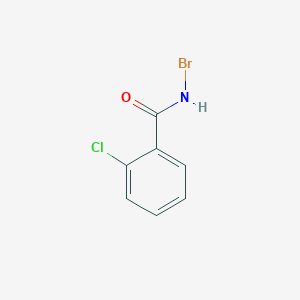
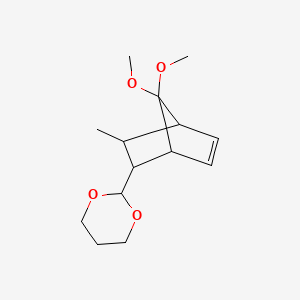
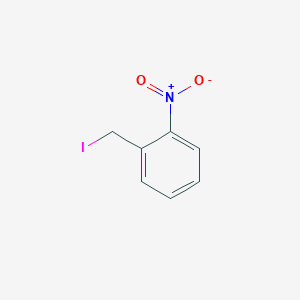
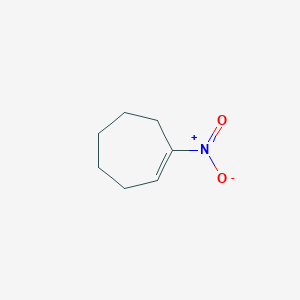
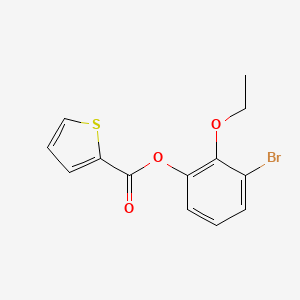
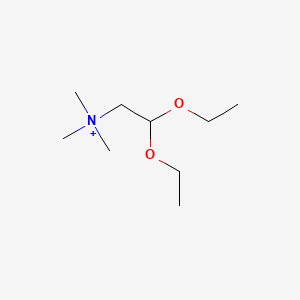
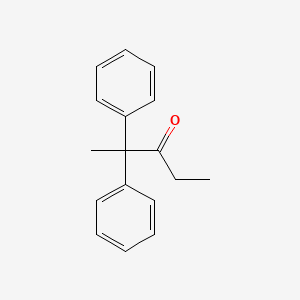
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
